ethyl 2-{3-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate
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Overview
Description
Ethyl 2-{3-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate is a complex organic compound that features a benzimidazole moiety, a cyano group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{3-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzimidazole Moiety: This can be achieved by condensing o-phenylenediamine with a suitable aldehyde or carboxylic acid.
Synthesis of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Coupling Reactions: The benzimidazole and pyrrole intermediates are then coupled using a suitable reagent such as a base or a catalyst.
Esterification: The final step involves esterification to introduce the ethyl benzoate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{3-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Ethyl 2-{3-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Material Science: The compound is explored for its use in organic electronics and photovoltaic cells due to its unique electronic properties.
Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of ethyl 2-{3-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate involves its interaction with molecular targets such as DNA and proteins. The benzimidazole moiety allows the compound to intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-{3-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-1H-pyrrol-1-yl}benzoate: Lacks the dimethyl substitution on the pyrrole ring.
Methyl 2-{3-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate: Has a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to the presence of both the benzimidazole and pyrrole moieties, which confer distinct electronic and steric properties. This makes it particularly effective in applications requiring specific molecular interactions, such as enzyme inhibition and DNA intercalation.
Properties
IUPAC Name |
ethyl 2-[3-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2,5-dimethylpyrrol-1-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O2/c1-4-31-25(30)20-9-5-8-12-23(20)29-16(2)13-18(17(29)3)14-19(15-26)24-27-21-10-6-7-11-22(21)28-24/h5-14H,4H2,1-3H3,(H,27,28)/b19-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNADSSSABQJHL-RGEXLXHISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1N2C(=CC(=C2C)C=C(C#N)C3=NC4=CC=CC=C4N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=CC=C1N2C(=CC(=C2C)/C=C(/C#N)\C3=NC4=CC=CC=C4N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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